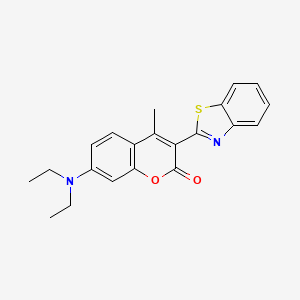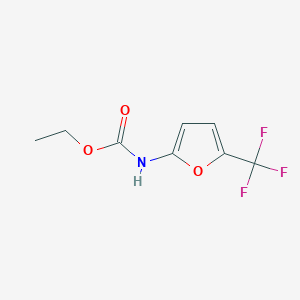
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further linked to an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (5-(trifluoromethyl)benzofuran-2-yl)carbamate
- Ethyl (5-(trifluoromethyl)thiophene-2-yl)carbamate
- Ethyl (5-(trifluoromethyl)pyrrole-2-yl)carbamate
Uniqueness
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like benzofuran, thiophene, or pyrrole. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65865-31-8 |
|---|---|
Formule moléculaire |
C8H8F3NO3 |
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
ethyl N-[5-(trifluoromethyl)furan-2-yl]carbamate |
InChI |
InChI=1S/C8H8F3NO3/c1-2-14-7(13)12-6-4-3-5(15-6)8(9,10)11/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
ACNOKPJNPZPMCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


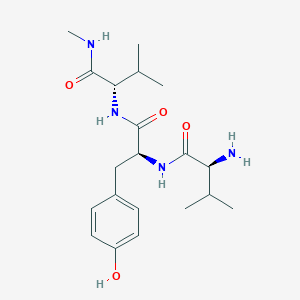

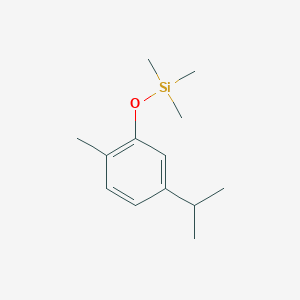
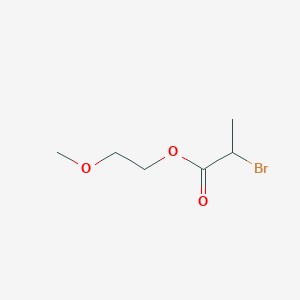
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
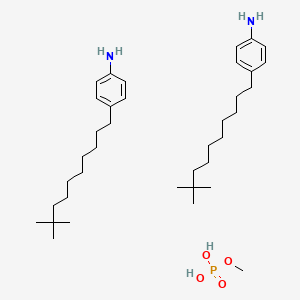

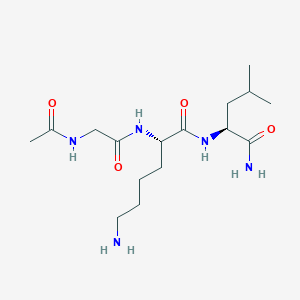

![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)


![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)
